Cav3.2-USP5 Interaction Inhibition: Class-Level Potency Context from Tetrahydroquinoline Series
No direct Cav3.2-USP5 inhibition data are publicly available for N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide (CAS 955609-81-1). The closest class-level evidence comes from a 2024 ACS Chemical Neuroscience SAR study of tetrahydroquinoline-based Cav3.2-USP5 inhibitors, which identified lead molecules with potent inhibition of the Cav3.2-USP5 interaction and in vivo efficacy in mouse models of acute and chronic pain [1]. However, the specific compounds characterized in that study carry different N1 and N2 substituents and linker configurations. No quantitative IC₅₀, Ki, or in vivo ED₅₀ values have been published for CAS 955609-81-1 against any molecular target. This evidence gap is critical: procurement decisions must rely on future disclosure of target-specific activity data.
| Evidence Dimension | Cav3.2-USP5 interaction inhibition |
|---|---|
| Target Compound Data | No published data available for CAS 955609-81-1 |
| Comparator Or Baseline | Lead THQ compounds from Patel et al. 2024 (specific structures undisclosed in abstract); potent Cav3.2-USP5 inhibition demonstrated |
| Quantified Difference | Cannot be calculated — target compound data absent |
| Conditions | In vitro Cav3.2-USP5 interaction assay; in vivo mouse models of acute and chronic pain [1] |
Why This Matters
Without Cav3.2-USP5 inhibition data for this specific compound, its selection over structurally characterized leads in the same chemotype cannot be justified on mechanistic grounds.
- [1] Patel KV, Gadotti VM, Garcia-Caballero A, Antunes FT, Ali MY, Zamponi GW, Derksen DJ. Development of Tetrahydroquinoline-Based Inhibitors for Chronic Pain. ACS Chem Neurosci. 2024 Oct 8. doi: 10.1021/acschemneuro.4c00316. View Source
